Fluazifop-P
Fluazifop-P
Fluazifop-P is a 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid that has R configuration. It is the active enantiomer of the herbicide fluazifop and is the major metabolite of fluazifop-P-butyl. It has a role as an agrochemical, an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor and a phenoxy herbicide. It is an enantiomer of a (S)-fluazifop.
Brand Name:
Vulcanchem
CAS No.:
83066-88-0
VCID:
VC0166914
InChI:
InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/t9-/m1/s1
SMILES:
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Molecular Formula:
C15H12F3NO4
Molecular Weight:
327.25 g/mol
Fluazifop-P
CAS No.: 83066-88-0
Reference Standards
VCID: VC0166914
Molecular Formula: C15H12F3NO4
Molecular Weight: 327.25 g/mol
CAS No. | 83066-88-0 |
---|---|
Product Name | Fluazifop-P |
Molecular Formula | C15H12F3NO4 |
Molecular Weight | 327.25 g/mol |
IUPAC Name | (2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid |
Standard InChI | InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/t9-/m1/s1 |
Standard InChIKey | YUVKUEAFAVKILW-SECBINFHSA-N |
Isomeric SMILES | C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
SMILES | CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Canonical SMILES | CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Description | Fluazifop-P is a 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid that has R configuration. It is the active enantiomer of the herbicide fluazifop and is the major metabolite of fluazifop-P-butyl. It has a role as an agrochemical, an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor and a phenoxy herbicide. It is an enantiomer of a (S)-fluazifop. |
PubChem Compound | 91733 |
Last Modified | Nov 11 2021 |
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